![molecular formula C21H23N5 B2988782 5-(tert-butyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 957028-96-5](/img/structure/B2988782.png)
5-(tert-butyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine
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Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps. For example, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .Scientific Research Applications
Organic Synthesis Intermediates
This compound serves as an intermediate in the synthesis of various organic molecules. Its structure is conducive to modifications that can lead to the creation of new compounds with potential applications in pharmaceuticals, agrochemicals, and dyestuffs .
Medicinal Chemistry
In medicinal chemistry, derivatives of pyrazolo[1,5-a]pyrimidine are explored for their biological activities. They can be used to synthesize compounds with potential therapeutic effects, such as antitumor agents, radioprotectants, and inhibitors of specific enzymes .
Coordination Chemistry
The pyrazole moiety within the compound can act as a ligand, coordinating with various metals to form complexes. These complexes are studied for their catalytic properties and potential use in industrial applications .
Fluorescent Materials
The compound’s structure allows for the synthesis of fluorescent materials. These materials have applications in bioimaging and sensors, where they can be used to detect or track biological processes .
Asymmetric Synthesis
Derivatives of this compound can be used in asymmetric synthesis, which is crucial for creating compounds with specific chirality. Chiral compounds are important in the development of certain pharmaceuticals .
Blocking Agents
Pyrazole derivatives are known to serve as blocking agents in chemical reactions. This particular compound could potentially be used to block reactive sites in a controlled manner during the synthesis of complex molecules .
Polymer Chemistry
In polymer chemistry, the compound can be used to synthesize polymers with specific properties. These polymers could have applications in creating new materials with unique mechanical, thermal, or conductive properties .
Agricultural Chemistry
The compound may also find use in the development of new agrochemicals. Its derivatives could be designed to interact with specific biological targets, leading to the creation of more effective pesticides or herbicides .
properties
IUPAC Name |
5-tert-butyl-7-(3,5-dimethylpyrazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5/c1-14-11-15(2)25(24-14)19-12-18(21(3,4)5)23-20-17(13-22-26(19)20)16-9-7-6-8-10-16/h6-13H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGQGNFSOVSOMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101321719 |
Source
|
Record name | 5-tert-butyl-7-(3,5-dimethylpyrazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101321719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26664058 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(tert-butyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine | |
CAS RN |
957028-96-5 |
Source
|
Record name | 5-tert-butyl-7-(3,5-dimethylpyrazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101321719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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